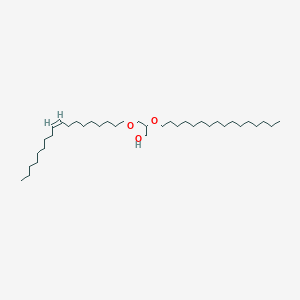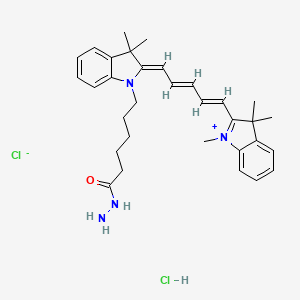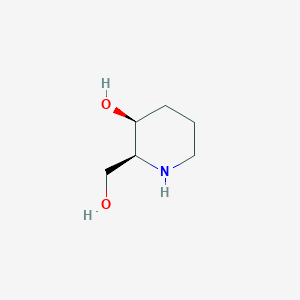
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound with a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s)-2-(Hydroxymethyl)piperidin-3-ol typically involves the reduction of a corresponding piperidinone or piperidine derivative. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes or enzymatic reduction techniques to ensure high yield and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, fully saturated piperidine derivatives, and various substituted piperidines.
Aplicaciones Científicas De Investigación
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2s,3s)-2-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
(2s,3s)-2-(Hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring.
(2s,3s)-2-(Hydroxymethyl)piperidin-4-ol: Differing in the position of the hydroxyl group.
(2r,3r)-2-(Hydroxymethyl)piperidin-3-ol: Enantiomer with different stereochemistry.
Uniqueness
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and structural analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2S,3S)-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
WRLZCUCTSFUOQY-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](NC1)CO)O |
SMILES canónico |
C1CC(C(NC1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dimethyl-2-(6-(1-methyl-1H-pyrazol-4-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12839667.png)
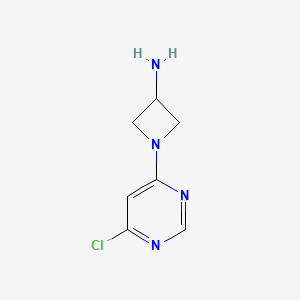
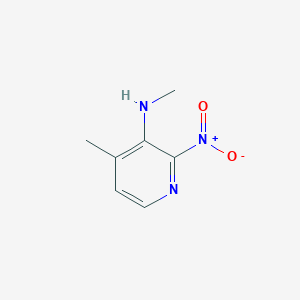
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)
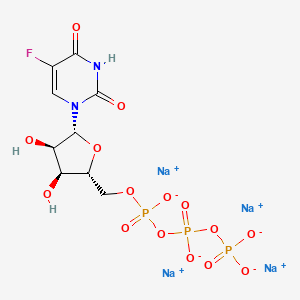

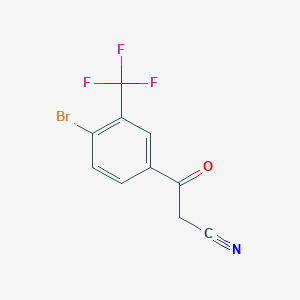
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

